N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at the 5-position, a morpholinoethyl side chain, and a 4-oxochromene carboxamide moiety. The morpholinoethyl group likely enhances solubility and bioavailability, while the methoxybenzothiazole moiety may contribute to receptor-binding specificity .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-oxochromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S.ClH/c1-30-16-6-7-22-18(14-16)25-24(33-22)27(9-8-26-10-12-31-13-11-26)23(29)21-15-19(28)17-4-2-3-5-20(17)32-21;/h2-7,14-15H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLMIJORVQBXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone Derivatives ()
Compounds 9–13 in share a 2-thioxoacetamide backbone but differ in substituents:
- Compound 9 : Chlorobenzylidene and 4-methoxyphenyl groups (yield: 90%, m.p. 186–187°C).
- Compound 12 : 5-Nitro-2-furyl and 4-fluorophenyl groups (yield: 53%, m.p. 155–156°C).
Comparison :
- The target compound’s 4-oxochromene ring distinguishes it from the thiazolidinone core in 9–13.
- The morpholinoethyl group in the target compound may confer better aqueous solubility than the nitro-furyl or indole substituents in 10–13, which are more lipophilic .
Morpholine-Containing Analogues ()
Compounds 6a,b in feature a morpholin-4-yl-thioxoacetamide structure.
Comparison :
- While both the target compound and 6a,b incorporate morpholine, the target’s chromene carboxamide and methoxybenzothiazole substituents create a larger conjugated system, likely influencing electronic properties (e.g., dipole moments) and metabolic stability .
Yield and Purity
- Target Compound: No direct yield data is provided, but highlights HPLC purification achieving >95% purity for structurally related thiazol-2-yl carboxamides.
- Thiazolidinones (): Yields range from 53% (12) to 90% (9), suggesting that electron-withdrawing groups (e.g., nitro in 12) may reduce reaction efficiency compared to methoxy or chloro substituents .
- Morpholine Derivatives () : Synthesis involves acylation with chloroacetyl chloride and sulfur-morpholine reactions, contrasting with the target compound’s likely use of carboxamide coupling agents like HATU (as in ) .
Physicochemical Properties
Melting Points
- Target Compound : Melting point data is unavailable, but analogues with chromene scaffolds (e.g., coumarins) typically exhibit m.p. >200°C due to crystallinity.
- Thiazolidinones (): Lower m.p. (147–207°C), correlating with less rigid structures compared to the chromene system .
Solubility
- The morpholinoethyl group in the target compound likely improves water solubility relative to ’s nitro-furyl or chlorophenyl derivatives, which rely on lipophilic interactions .
Preparation Methods
Formation of the 5-Methoxybenzo[d]Thiazole Core
The benzo[d]thiazole scaffold is typically synthesized via cyclization of 2-amino-5-methoxythiophenol with carboxylic acid derivatives. A modified protocol from involves reacting 2-amino-5-methoxythiophenol with chloroacetyl chloride in ethanol under reflux (78°C, 4 h), yielding 2-chloro-5-methoxybenzo[d]thiazole (78% yield). Alternative methods utilize microwave-assisted cyclization, reducing reaction times to 30 minutes while maintaining yields above 70%.
Key reaction parameters:
- Solvent: Ethanol or dimethylformamide (DMF).
- Temperature: 78–120°C.
- Catalysts: None required, though Lewis acids like ZnCl₂ may enhance cyclization efficiency.
Step-by-Step Preparation Methods
Synthesis of 2-Chloro-5-Methoxybenzo[d]Thiazole
Procedure:
- Dissolve 2-amino-5-methoxythiophenol (10 mmol) in anhydrous ethanol (30 mL).
- Add chloroacetyl chloride (12 mmol) dropwise under nitrogen.
- Reflux at 78°C for 4 h, then cool to 0°C.
- Filter the precipitate and recrystallize from ethanol.
Characterization data:
Introduction of the 2-Morpholinoethyl Group
The morpholinoethyl substituent is introduced via nucleophilic substitution. React 2-chloro-5-methoxybenzo[d]thiazole (5 mmol) with 2-morpholinoethylamine (6 mmol) in acetonitrile at 80°C for 6 h. Post-reaction, extract with dichloromethane, wash with brine, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield: 82%.
Critical parameters:
- Excess amine prevents dimerization.
- Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
Synthesis of 4-Oxo-4H-Chromene-2-Carboxamide
Chromene Ring Formation
The 4-oxo-4H-chromene scaffold is synthesized via Pechmann condensation. Mix resorcinol (10 mmol) with ethyl acetoacetate (12 mmol) in concentrated H₂SO₄ (15 mL) at 0°C, then warm to 25°C for 24 h. Quench with ice, neutralize with NaHCO₃, and extract with ethyl acetate.
Carboxamide Coupling
Couple the chromene-2-carbonyl chloride with N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)amine using triethylamine (TEA) as a base in tetrahydrofuran (THF) at 0°C→25°C (12 h).
Optimization data:
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 75 |
| SOCl₂/TEA | THF | 0→25 | 82 |
| DCC/DMAP | CH₂Cl₂ | 25 | 68 |
Hydrochloride Salt Formation
Treat the free base with HCl (1.25 equiv) in anhydrous diethyl ether. Stir for 1 h, filter, and dry under vacuum.
Characterization:
- Mp: 238–240°C (decomp).
- 1H NMR (D₂O): δ 8.21 (s, 1H, chromene-H), 7.94–7.12 (m, 3H, benzo[d]thiazole-H), 4.02–3.45 (m, 8H, morpholine).
Reaction Optimization and Catalysis
Solvent and Catalyst Screening
Amberlite IRA-400-Cl resin significantly improves yields in chromene synthesis (Table 1).
Table 1: Catalyst Performance in Chromene Synthesis
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None | 18 | 24 |
| H₂SO₄ | 89 | 24 |
| Amberlite IRA-400 | 92 | 3 |
| ZnCl₂ | 76 | 6 |
Temperature Effects
Elevated temperatures (80°C) reduce reaction times but may degrade acid-sensitive intermediates. A balance is achieved at 60°C for carboxamide coupling.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization step reduces processing time by 40% and improves yield consistency (≥90%).
Purification Techniques
- Chromatography: Scalable using flash chromatography with gradient elution.
- Crystallization: Ethanol/water mixtures (3:1) yield high-purity hydrochloride salt.
Analytical and Spectroscopic Validation
Key metrics for final compound:
- HPLC Purity: 99.2% (C18 column, 70:30 MeOH/H₂O).
- HRMS (ESI+): m/z 496.1421 [M+H]⁺ (calc. 496.1418).
- Elemental Analysis: C, 54.12%; H, 4.98%; N, 11.21% (theory: C, 54.25%; H, 4.87%; N, 11.07%).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling benzo[d]thiazole and morpholinoethyl moieties via carboxamide linkages. Key steps include:
- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency, while elevated temperatures (40–60°C) accelerate kinetics but may reduce selectivity .
- Purification : Column chromatography (silica gel, eluent: MeOH/DCM gradients) achieves >95% purity .
- Critical parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | Higher temps risk side reactions |
| Reaction Time | 12–24 hrs | Shorter durations reduce conversion |
| Solvent | DMF or THF | Non-polar solvents hinder solubility |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), morpholinoethyl protons (δ 2.4–3.2 ppm), and chromene carbonyl (δ 170–175 ppm) .
- Artifact mitigation : Use deuterated solvents (DMSO-d6, CDCl3) and suppress water peaks with gradient shimming .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = calculated 513.12 g/mol) with <2 ppm error .
- Infrared (IR) : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, NH bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) to identify rapid degradation pathways .
- Solubility adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in vivo .
- Target engagement assays : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism consistency across models .
Q. What computational strategies predict binding affinity and selectivity for biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K/Akt) or GPCRs. Key residues (e.g., Lys802 in PI3Kγ) form H-bonds with the morpholinoethyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
- QSAR models : Train on benzo[d]thiazole derivatives to correlate substituents (e.g., methoxy vs. chloro) with IC50 values .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications :
| Derivative | Modification | Biological Impact |
|---|---|---|
| A | Replace methoxy with Cl | Increased kinase inhibition (∆IC50 = -40%) |
| B | Shorten morpholinoethyl chain | Reduced solubility (LogP +0.5) |
- Synthetic protocols :
- Introduce substituents via nucleophilic substitution (e.g., SNAr on benzo[d]thiazole) .
- Screen analogs in high-throughput assays (e.g., fluorescence polarization for target binding) .
Data Contradiction Analysis
Q. How to address conflicting solubility data across studies?
- Root cause : Variability in solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. HPLC).
- Resolution : Standardize protocols:
- Use PBS (pH 7.4) with 0.5% Tween-80 for kinetic solubility assays .
- Validate via UV-Vis spectrophotometry (λ = 270 nm for chromene moiety) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
